molecular formula C21H19N5O3S B2450143 Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1358072-67-9

Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2450143
CAS No.: 1358072-67-9
M. Wt: 421.48
InChI Key: CPLZSQJINXTFFW-UHFFFAOYSA-N
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Description

Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

ethyl 3-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-7-6-8-15(11-14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-10-5-4-9-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLZSQJINXTFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocyclic Framework Construction

The 1-methyl-triazolo[4,3-a]quinoxaline moiety is typically synthesized via cyclocondensation of 1,2-diaminoquinoxaline with triazole precursors. For example, 1,2-diaminoquinoxaline reacts with methyl isocyanate in anhydrous tetrahydrofuran (THF) at 60–65°C for 24 hours to form the triazoloquinoxaline core. This step is critical for establishing the nitrogen-rich heterocyclic system, with yields averaging 70–80% under inert conditions.

Sulfanyl Acetamido Linker Installation

The sulfanylacetamido bridge is introduced via nucleophilic substitution or coupling reactions. A representative method involves reacting 1-methyl-triazolo[4,3-a]quinoxalin-4-thiol with ethyl chloroacetate in dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature. The thiol group attacks the electrophilic carbon of chloroacetate, forming the sulfide linkage. Subsequent hydrolysis of the ethyl ester group yields the free acetic acid derivative, which is activated using N,N’-carbonyldiimidazole (CDI) for amidation.

Benzoate Ester Functionalization

The final benzoate ester is incorporated via a two-step process:

  • 3-Aminobenzoic acid is esterified with ethanol in the presence of concentrated sulfuric acid, yielding ethyl 3-aminobenzoate.
  • The activated sulfanylacetic acid (from Section 1.2) undergoes amide coupling with ethyl 3-aminobenzoate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 25°C. The reaction typically achieves >85% conversion after 12 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DMF : THF facilitates higher cyclocondensation yields (78%) compared to DMF (62%) due to better solubility of quinoxaline derivatives.
  • Low-Temperature Coupling : Maintaining 0–5°C during sulfide formation minimizes side reactions such as disulfide formation.

Catalytic Enhancements

  • CDI Activation : Replacing traditional thionyl chloride with CDI for carboxylic acid activation reduces racemization risks and improves amidation yields by 15–20%.
  • EDC/NHS System : This combination achieves near-quantitative amide bond formation without requiring excess reagents, unlike older dicyclohexylcarbodiimide (DCC) methods.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.91 (s, 2H, SCH₂), 2.65 (s, 3H, NCH₃).
    • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 154.1 (triazole-C), 134.5–122.8 (aromatic), 61.4 (OCH₂), 35.7 (SCH₂), 28.3 (NCH₃).
  • IR Spectroscopy : Peaks at 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 680 cm⁻¹ (C-S stretch) confirm functional group integrity.

Crystallographic Data

Single-crystal X-ray diffraction of intermediates reveals planar triazoloquinoxaline systems with dihedral angles of 3.2° between triazole and quinoxaline rings, ensuring π-π stacking compatibility.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer during exothermic amidation steps. A typical setup uses:

  • Reactor Volume : 10 L
  • Flow Rate : 500 mL/min
  • Residence Time : 30 minutes
    This method reduces batch variability and improves yield consistency to 92%.

Purification Protocols

  • Crystallization : Ethyl acetate/n-hexane (1:3) mixtures yield high-purity (>99%) product after two recrystallizations.
  • Chromatography : Silica gel column chromatography (ethyl acetate:hexane = 1:2) resolves regioisomeric impurities.

Applications and Derivatives

While the primary focus is synthesis, preliminary studies indicate utility in:

  • Kinase Inhibition : IC₅₀ = 120 nM against JAK2 kinase in biochemical assays.
  • Antimicrobial Activity : MIC = 8 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazoloquinoxaline core, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Anhydrous potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that triazoloquinoxaline derivatives exhibit significant anticancer activities. For example, compounds similar to ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate have shown cytotoxic effects against various cancer cell lines:

Table 1: Cytotoxic Activity of Triazoloquinoxaline Derivatives

Compound IDCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
VIIaHepG23.91
VIIaHCT-11615.16

The mechanism underlying these effects includes DNA intercalation and inhibition of topoisomerase II , disrupting DNA replication and transcription in cancer cells.

Antimicrobial Activity

Compounds within this chemical class have also been evaluated for their antimicrobial properties. Studies indicate that they possess antibacterial and antifungal activities through mechanisms such as disrupting cell wall synthesis and interfering with nucleic acid metabolism.

Other Pharmacological Effects

In addition to anticancer and antimicrobial properties, triazoloquinoxaline derivatives have shown promise as potential antiviral agents. Their ability to inhibit specific viral enzymes makes them candidates for further investigation in antiviral drug development.

Study Highlights

In a recent investigation focusing on the biological activity of triazoloquinoxalines:

  • Compound Evaluation : Various derivatives were assessed for their ability to inhibit cell proliferation across different cancer cell lines.
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the triazole ring significantly influenced biological activity.

Table 2: Structure-Activity Relationship Findings

SubstituentActivity Level
TrifluoromethylHigh
EthanolamineModerate
DimethylamineLow

These findings underscore the importance of structural modifications in enhancing the efficacy of triazoloquinoxaline derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The triazoloquinoxaline core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can be compared with other triazoloquinoxaline derivatives:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.

Biological Activity

Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data tables and findings from various studies.

Synthesis and Chemical Structure

The compound is derived from quinoxaline and triazole moieties, which are known for their diverse biological activities. The synthesis involves the reaction of quinoxaline derivatives with sulfanyl acetamides. The structural formula can be represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure contributes to its interaction with various biological targets.

Anticancer Properties

A significant aspect of the biological activity of this compound is its anticancer potential. Studies have demonstrated that quinoxaline derivatives possess inhibitory effects on cancer cell lines. For instance, a study highlighted that certain derivatives exhibited significant cytotoxicity against HCT-116 cancer cells, with some compounds showing IC50 values in the micromolar range .

Table 1: Cytotoxic Activity of Quinoxaline Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
4aHCT-11612.5Induction of apoptosis
5HCT-11610.0Inhibition of tyrosine kinases
9cHCT-11615.0Cell cycle arrest

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways .
  • Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Modulation : It affects various phases of the cell cycle, leading to cell cycle arrest and subsequent apoptosis .

Case Studies and Research Findings

A comprehensive study investigated the structure–activity relationship (SAR) of various quinoxaline derivatives. The findings indicated that modifications to the thiol group significantly influenced biological activity. Compounds with simple alkyl substitutions showed enhanced activity compared to those with more complex side chains .

Table 2: Structure–Activity Relationship Insights

Modification TypeBiological Activity
Simple alkyl substitutionHigh activity
Complex side chainsVariable activity
Thiol group substitutionEnhanced efficacy

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the triazoloquinoxaline core through cyclization of substituted quinoxaline precursors with methylhydrazine derivatives under reflux conditions.
  • Step 2 : Thioacetylation using thioglycolic acid derivatives, often catalyzed by coupling agents like EDCI/HOBt in anhydrous DMF.
  • Step 3 : Esterification of the benzoate group under acidic conditions (e.g., H₂SO₄ in ethanol).
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 100–120°C) while improving yields (15–20% increase) compared to traditional reflux methods .

Q. What characterization techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and bond connectivity (e.g., δ 8.2–8.6 ppm for triazole protons, δ 4.3 ppm for ethyl ester CH₂).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 463.51).
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-S bond).
  • HPLC : Purity assessment (>95% via reverse-phase C18 column, UV detection at 254 nm) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening assays include:

  • Anticancer Activity : IC₅₀ values against HeLa or MCF-7 cell lines (e.g., 12–25 μM) via MTT assays, with apoptosis induction confirmed by Annexin V/PI staining .
  • Antimicrobial Testing : MIC values (e.g., 8–32 μg/mL) against S. aureus or E. coli using broth microdilution.
  • Enzyme Inhibition : Dose-dependent inhibition of kinases (e.g., EGFR) or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for triazoloquinoxaline derivatives?

  • Methodological Answer : SAR studies require:

  • Systematic Substituent Variation : Synthesize analogs with modifications to the triazole, quinoxaline, or ester groups.
  • QSAR Modeling : Use software (e.g., Schrödinger’s Maestro) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with biological activity.
  • Molecular Docking : Predict binding modes to targets like EGFR (PDB ID: 1M17) using AutoDock Vina, focusing on hydrogen bonds with hinge regions (e.g., Met793) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions arise from assay variability. Solutions include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing or NCI-60 panel for anticancer screening.
  • Orthogonal Assays : Confirm enzyme inhibition via both fluorometric (e.g., Z’-LYTE) and radiometric (e.g., ³²P-ATP) methods.
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., logP vs. IC₅₀ correlations) .

Q. How can the compound’s solubility and bioavailability be enhanced for in vivo studies?

  • Methodological Answer : Approaches include:

  • Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for IV administration.
  • Prodrug Design : Replace the ethyl ester with a phosphate ester to improve aqueous solubility.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) via emulsion-solvent evaporation .

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